Phomopsolide B

描述

Contextualization of Phomopsolide B within Polyketide Chemistry

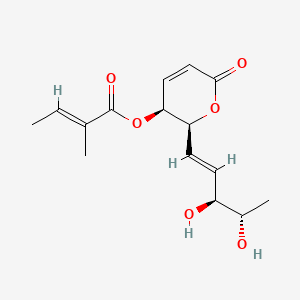

This compound belongs to the vast and structurally diverse class of natural products known as polyketides. wikipedia.org These compounds are synthesized in nature through the repeated condensation of small carboxylic acid units, a process that mirrors fatty acid biosynthesis. wikipedia.org The phomopsolides, including this compound, are characterized by a dihydropyranone core structure. nih.gov Specifically, they are oxidized decanoic acid lactones that feature a tiglate ester at a key position. nih.gov This structural motif places them within a specific subclass of polyketides and hints at their biosynthetic origins from precursor molecules built from alternating ketone and methylene (B1212753) groups. wikipedia.org The complexity of their structures has made them attractive targets for total synthesis, a challenging endeavor that pushes the boundaries of modern organic chemistry. nih.govrsc.org

Discovery and Historical Isolation of this compound

The initial discovery of the phomopsolide family, including this compound, arose from research into natural solutions for agricultural diseases caused by fungal infections. nih.gov Grove and Stierle were among the first to isolate these compounds, driven by the search for biologically active natural products from sources like the Pacific yew tree. nih.gov Their work was particularly focused on finding compounds with antifeeding or antiboring properties that could deter the elm bark beetle, the vector for Dutch elm disease. nih.govnih.gov Phomopsolide A and B were first isolated from Phomopsis oblonga, a fungus that appeared to offer some protection to elm trees against these beetles. nih.govubc.ca The first total synthesis of this compound was achieved by Noshita in 1994, a significant milestone that was later followed by several other synthetic routes developed by researchers such as Prasad, Atmakur, and Sabitha in the 2010s. nih.govrsc.org

Biological Origin and Producing Organisms of this compound

This compound is a product of fungal metabolism, having been isolated from a variety of fungal species. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

This compound is produced by several fungal genera. It has been notably isolated from various species of Phomopsis, including strains associated with the esca disease in grapevines. nih.govunifr.chnih.gov Additionally, endophytic fungi, which live within plant tissues, are a significant source. For instance, a Penicillium sp. isolated from the inner bark of the Pacific yew (Taxus brevifolia) has been shown to produce this compound. nih.govresearchgate.netacs.org Other documented fungal sources include Penicillium clavigerum found in association with the green alga Chlorella vulgaris, and the fungus Diaporthe phaseolorum. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.net

This compound is classified as a secondary metabolite. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comunifr.ch Unlike primary metabolites, which are essential for the basic survival of an organism, secondary metabolites are not directly involved in growth, development, or reproduction. Instead, they are often produced to mediate interactions between the organism and its environment. In the case of the fungi that produce this compound, this compound is thought to play a role in defense, exhibiting properties such as antifungal and antibacterial activities. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is also considered a phytotoxin, a compound that is toxic to plants. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Significance of this compound as a Research Target in Chemical Biology

The unique structure and biological activities of this compound have made it a significant target for research in chemical biology. Its demonstrated antifungal and antibacterial properties make it a lead compound for the development of new antimicrobial agents. sigmaaldrich.comsigmaaldrich.com The compound's ability to deter insects, as seen in the case of the elm bark beetle, also opens up avenues for agricultural applications. unifr.ch Furthermore, its role as a secondary metabolite provides insights into the complex chemical ecology of fungal-plant and fungal-algal interactions. unifr.chresearchgate.net The total synthesis of this compound and its analogs allows for the creation of compound libraries that can be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents. nih.govrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(2S,3S)-2-[(E,3S,4S)-3,4-dihydroxypent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10-13,16-17H,1-3H3/b6-5+,9-4+/t10-,11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHHOHSDOJJNFN-HIWLEQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C=CC(=O)O[C@H]1/C=C/[C@@H]([C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347913 | |

| Record name | Phomopsolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97529-84-5 | |

| Record name | Phomopsolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097529845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation Methodologies for Phomopsolide B

Chromatographic Separation Techniques for Phomopsolide B

The initial step in studying this compound involves its isolation from complex natural mixtures, often derived from fungal sources like Phomopsis and Penicillium species. researchgate.netunizik.edu.ngnih.gov Chromatographic techniques are fundamental to this purification process, enabling the separation of this compound from other secondary metabolites. uspbpep.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical and preparative separation of this compound. rotachrom.comresearchgate.nethawachhplccolumn.com Analytical HPLC is employed to determine the presence and purity of this compound in crude extracts, offering high resolution and sensitivity. rotachrom.comresearchgate.netsartorius.com For the purpose of obtaining pure samples for structural analysis and biological assays, preparative HPLC is utilized, which handles larger sample volumes to isolate sufficient quantities of the compound. rotachrom.comsartorius.comymc.co.jp

The selection of stationary and mobile phases is critical for effective separation. Both normal-phase and reverse-phase HPLC can be employed. ksu.edu.sa In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. For this compound and similar compounds, a gradient elution is often used, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. researchgate.netresearchgate.net

Other Preparative and Analytical Chromatographic Methods

Beyond HPLC, other chromatographic methods have proven valuable in the purification of this compound. Column chromatography, a fundamental and widely used preparative technique, is often the initial step in fractionation of the crude fungal extract. ksu.edu.sa This method separates compounds based on their differential adsorption to a solid stationary phase, such as silica (B1680970) gel, while a liquid mobile phase moves through the column.

Countercurrent chromatography (CCC) offers a unique liquid-liquid partition-based separation that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. springernature.comresearchgate.net This technique is particularly advantageous for the separation of sensitive natural products. springernature.com Thin-layer chromatography (TLC) is another important analytical tool used to monitor the progress of purification and to determine the appropriate solvent systems for column chromatography. researchgate.net

Spectroscopic and Spectrometric Approaches to this compound Structure Assignment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules like this compound. researchgate.netnih.govresearchgate.netcore.ac.uknih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of each atom in the molecule. researchgate.net

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, form the foundation of structural analysis. nih.govcore.ac.uknih.gov The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. researchgate.netmagritek.com The ¹³C NMR spectrum provides information about the number and types of carbon atoms present in the molecule, including carbonyls, olefins, and saturated carbons. researchgate.netmagritek.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 163.5 |

| 3 | 7.25 (dd, J = 10.0, 5.5 Hz) | 145.0 |

| 4 | 6.10 (d, J = 10.0 Hz) | 121.0 |

| 5 | 5.20 (m) | 75.0 |

| 6 | 4.40 (m) | 68.0 |

| 7 | 5.80 (dd, J = 15.5, 7.0 Hz) | 128.0 |

| 8 | 6.90 (dq, J = 15.5, 1.5 Hz) | 138.0 |

| 9 | - | 135.0 |

| 10 | 1.90 (s) | 12.5 |

| 11 | 2.05 (s) | 14.5 |

| 1' | 4.30 (m) | 70.0 |

| 2' | 3.80 (m) | 72.0 |

| 3' | 1.25 (d, J = 6.5 Hz) | 20.0 |

| 4' | 1.15 (d, J = 6.5 Hz) | 18.0 |

Note: The chemical shift values are approximate and may vary slightly depending on the solvent and instrument used. Data compiled from various sources.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by revealing correlations between different nuclei. researchgate.netnih.govcore.ac.uknih.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. ox.ac.ukprinceton.eduyoutube.comemerypharma.com This helps to establish the spin systems within the molecule, piecing together fragments of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. ox.ac.ukprinceton.eduyoutube.comemerypharma.com This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. ox.ac.ukprinceton.eduyoutube.comemerypharma.com HMBC is vital for connecting the fragments identified by COSY and for establishing the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net This information is critical for determining the relative stereochemistry of the molecule.

Through the combined interpretation of these 1D and 2D NMR experiments, along with data from mass spectrometry, the complete and unambiguous structure of this compound has been elucidated. researchgate.net

Microcryoprobe NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in the structural elucidation of this compound, providing the critical data needed to map its carbon skeleton and the relative positions of its protons. nih.govresearchgate.net Techniques such as 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, and HMBC) were instrumental in piecing together the connectivity of the molecule. smoldyn.org

While the foundational NMR work on this compound was performed using standard NMR probes, the field has seen significant technological advancements. One such innovation is the microcryoprobe, a highly sensitive tool designed for NMR analysis of mass-limited samples. bruker.com The 1.7 mm TCI MicroCryoProbe, for instance, offers a substantial increase in sensitivity—up to a 14-fold gain over conventional 5 mm probes—making it ideal for analyzing natural products that are often isolated in sub-microgram or low-milligram quantities. bruker.com This technology reduces the required experiment time and the amount of sample needed, which is a considerable advantage in natural product research. bruker.com Although direct application of microcryoprobe technology to this compound is not explicitly documented in the existing literature, its development represents a significant advancement for the structural analysis of similarly scarce natural compounds. bruker.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique in the analysis of this compound, utilized for the initial determination of its molecular weight and for detailed structural analysis through fragmentation studies. When coupled with chromatographic separation, it becomes a powerful tool for identifying the compound in complex fungal extracts. researchgate.netphotophysics.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) has been critical in unequivocally establishing the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental composition. For this compound, HRMS analysis via electrospray ionization (ESI) consistently identified an ion corresponding to the sodium adduct [M+Na]⁺. The precise mass of this adduct confirmed the molecular formula as C₁₅H₂₀O₆, which corresponds to a molecular weight of 296.32 g/mol . researchgate.netresearchgate.net

Table 1: Representative HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula | Source |

|---|---|---|---|---|

| [M+Na]⁺ | 319.11521 | 319.11474 | C₁₅H₂₀O₆Na | nih.gov |

| [M+Na]⁺ | 319.1153 | 319.1153 | C₁₅H₂₀O₆Na | researchgate.net |

LC-MS and LC-MS/MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the detection and structural investigation of this compound. LC-MS enables the separation of this compound from other metabolites in crude fungal extracts, as demonstrated in studies of Phomopsis and Diaporthe species. photophysics.comresearchgate.netmit.edu

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. A characteristic fragmentation pathway for this compound and related compounds involves the sequential loss of water (H₂O) and the tiglic acid side chain (C₅H₈O₂). mit.edu This predictable fragmentation is a key diagnostic feature used to tentatively identify phomopsolides in complex mixtures before their full isolation and characterization. mit.edu

Table 2: Key Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation Event | Resulting Fragment Ion (m/z) | Significance | Source |

|---|---|---|---|---|

| [M+H]⁺ (297.13) | Loss of Tiglic Acid (C₅H₈O₂) | 197 | Indicates the presence of the tigloyl ester group | mit.edu |

| [M+H]⁺ (297.13) | Loss of H₂O + Tiglic Acid | 179 | Confirms the dihydroxy side chain and tigloyl ester | mit.edu |

Chiroptical Spectroscopy for Stereochemical Configuration (e.g., CD, ORD)

Due to the presence of multiple stereocenters, determining the absolute three-dimensional arrangement of atoms in this compound is crucial. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the primary method used for this purpose. rroij.comlibretexts.orgmdpi.com

Specifically, Circular Dichroism (CD) spectroscopy and the measurement of specific optical rotation were employed to establish the absolute configuration of natural (+)-phomopsolide B. The analysis of its CD spectral data, in combination with NMR evidence, allowed for the assignment of the stereochemistry as (5S, 6S, 3'S, 4'S). rroij.com This assignment was further supported by the measurement of its specific rotation, which was found to be +250°. rroij.com The synthesis of (+)-phomopsolide B yielded a product with a comparable specific rotation of +255°, confirming the correct stereochemical assignment. rroij.com

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a molecule, providing a precise three-dimensional map of its atomic positions. mit.eduresearchgate.net However, this technique requires the molecule to be grown as a high-quality, single crystal, which can be a significant challenge for many natural products. nih.gov

In the literature concerning this compound, there is no direct report of its absolute configuration being determined from a crystal structure of the natural isolate. However, the successful total synthesis of (+)-phomopsolide B yielded a crystalline solid with a melting point (96-97°C) identical to that of the natural material, which did not show depression upon mixing, thereby confirming the identity of the synthetic compound. rroij.com While this validates the synthetic route and the resulting structure, it is not a primary determination of the natural product's absolute configuration. The technique has been successfully applied to closely related compounds, such as diaportholide B, lending confidence to the structural assignments within this class of natural products. researchgate.net

Computational Chemistry in Support of this compound Structural Analysis

Modern structural elucidation of complex chiral molecules like this compound often integrates experimental data with computational chemistry. kallipos.gr Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are particularly powerful for corroborating stereochemical assignments. nih.govlew.ro

This approach involves calculating the theoretical Circular Dichroism (ECD) spectra for all possible stereoisomers of a molecule. nih.gov These predicted spectra are then compared with the experimental CD spectrum obtained from the natural product. A match between the experimental spectrum and one of the calculated spectra provides strong evidence for that particular absolute configuration. researchgate.nettechnologynetworks.com While specific computational studies focused solely on this compound are not detailed, this tandem approach of experimental and calculated ECD is a standard and powerful methodology for assigning and confirming the absolute configuration of complex natural products and was used to reinforce the stereochemistry of related compounds. researchgate.net

Total Synthesis and Synthetic Methodologies Towards Phomopsolide B

Retrosynthetic Analysis of the Phomopsolide B Carbon Skeleton

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For this compound, most synthetic plans disconnect the molecule into two or three key fragments.

A common strategy involves a primary disconnection at the ester linkage, separating the tiglic acid side chain from the polyketide core. A second major disconnection is typically made at the carbon-carbon bond that links the polyketide side chain to the dihydropyranone ring. This leads to two main fragments: a precursor to the lactone ring and a separate polyol side chain fragment.

For instance, Sabitha's 2015 synthesis envisioned this compound originating from a pyranone fragment and a diol fragment. rsc.org In this convergent approach, both key fragments were synthesized from a common chiral starting material, L-ascorbic acid, to control the crucial stereochemistry. rsc.org A similar convergent retrosynthesis reported in 2009 also identified two key fragments, an ene diol and a 5-hydroxy vinyl lactone, both derivable from L-ascorbic acid. lookchem.com

Another approach, employed in the synthesis of an epimer of this compound, disconnects the target molecule back to a key alcohol intermediate. thieme-connect.com This alcohol is further deconstructed via an Evans aldol (B89426) reaction, ultimately tracing the stereochemistry back to commercially available diethyl L-tartrate. thieme-connect.com These varied retrosynthetic blueprints highlight the different ways chemists can approach the assembly of the same complex natural product, often leveraging different key reactions for the fragment coupling step.

| Synthetic Approach | Key Disconnections | Primary Fragments | Chiral Source |

| Sabitha (2015) | C-C bond (side chain-lactone), Ester linkage | Pyranone, Diol | L-Ascorbic Acid rsc.org |

| Gowravaram (2009) | C-C bond (side chain-lactone), Ester linkage | 5-Hydroxy vinyl lactone, Ene diol | L-Ascorbic Acid lookchem.com |

| Atmakur (2014, epi-isomer) | Lactone ring formation, Aldol reaction | Oxazolidinone, Allyl alcohol derivative | Diethyl L-tartrate thieme-connect.com |

Stereoselective Construction of Key Fragments for this compound

The synthesis of this compound presents a significant stereochemical challenge due to its multiple chiral centers. The successful construction of the molecule hinges on the ability to synthesize key fragments with precise stereocontrol.

The hydroxylated side chain of this compound is a polyketide-derived structure whose stereocenters must be carefully installed. Synthetic chemists have often turned to the "chiral pool"—a collection of inexpensive, enantiomerically pure natural products—to serve as the starting point for these fragments.

In a 2012 synthesis by Prasad, two key chiral synthons were generated from lactic acid and tartaric acid. rsc.org The keto-phosphonate fragment was prepared in three steps from ethyl lactate, which involved protection of the hydroxyl group followed by condensation with a lithiated phosphonate. rsc.org Concurrently, the aldehyde fragment was synthesized in four steps from the ethyl ester of D-tartaric acid. rsc.org Similarly, Atmakur's synthesis of epi-phomopsolide B utilized diethyl L-tartrate to establish the C-8 and C-9 stereocenters of the side chain. rsc.org The tartrate was protected as an acetonide and then reduced to a C2-symmetric diol, which served as a foundational building block. rsc.org

The synthesis reported by Sabitha demonstrates an efficient use of L-ascorbic acid (Vitamin C) as a versatile chiral precursor. rsc.orglookchem.com L-ascorbic acid was used to control the stereochemistry at both the C4/C5 positions of one fragment and the C8/C9 positions of the other, showcasing its utility in generating multiple, differentially functionalized chiral fragments for a convergent synthesis. rsc.org

The 5,6-dihydro-α-pyrone is the core structural motif of this compound. Its synthesis requires the stereocontrolled formation of a six-membered lactone ring bearing multiple substituents.

Several methods have been employed to construct this core. One powerful strategy is the Still-Gennari olefination, which is used to create a (Z)-α,β-unsaturated ester. rsc.orgthieme-connect.com In Prasad's synthesis, an IBX oxidation of a primary alcohol to an aldehyde was followed by a cis-selective Still-Gennari olefination. Subsequent deprotection and acid-catalyzed lactonization yielded the desired pyranone ring system. rsc.orgresearchgate.net The synthesis of epi-phomopsolide B also relied on a Still-Gennari olefination followed by a titanium tetraisopropoxide promoted lactonization to furnish the pyranone core. rsc.org

An alternative approach involves an olefin cross-metathesis to form the carbon backbone, followed by cyclization. In one synthesis, a key 5-hydroxy vinyl lactone fragment was prepared from L-ascorbic acid. lookchem.com This involved a sequence including oxidation of a primary alcohol with IBX, a Still-Gennari olefination to form a Z-ester, and finally, acid-catalyzed deprotection and lactonization to yield the vinyl-substituted lactone ring. lookchem.com

Key Transformations and Reaction Cascades in this compound Synthesis

The assembly of this compound and its fragments relies on a host of powerful and selective chemical reactions. These transformations are critical for installing stereocenters, forming carbon-carbon bonds, and constructing the heterocyclic core.

Asymmetric reactions are essential for setting stereocenters where a chiral pool starting material is not used or to introduce new chiral centers onto an existing scaffold. The syntheses of phomopsolides have featured prominent examples of such reactions.

The O'Doherty group, in their work toward the related Phomopsolide C, developed asymmetric routes to a key furan (B31954) alcohol intermediate. rsc.org One route involved a Sharpless asymmetric dihydroxylation of 2-vinylfuran to create a diol with high enantiomeric purity. rsc.orgresearchgate.net This diol is a versatile intermediate that can be converted into the desired lactone core. researchgate.net

The same group also utilized a Noyori asymmetric hydrogenation to prepare the furan alcohol in either enantiomeric form. rsc.orgresearchgate.net This reaction allows for the highly enantioselective reduction of a ketone to a secondary alcohol, providing access to crucial chiral building blocks for the synthesis of various natural products, including the phomopsolides. rsc.orgresearchgate.net These methods provide a powerful alternative to substrate-controlled diastereoselective reductions, offering high levels of enantiocontrol through catalysis. researchgate.net

| Reaction | Substrate Example | Catalyst/Reagent | Purpose | Reference |

| Sharpless Dihydroxylation | 2-Vinylfuran | AD-mix | Asymmetric synthesis of a diol intermediate | rsc.orgresearchgate.net |

| Noyori Asymmetric Hydrogenation | Furyl Ketone | Noyori Catalyst | Enantioselective reduction to a chiral furan alcohol | rsc.orgresearchgate.netresearchgate.net |

| Evans Aldol Reaction | Chiral Oxazolidinone | Boron Enolate | Stereoselective C-C bond formation | thieme-connect.comthieme-connect.com |

| Still-Gennari Olefination | Aldehyde | Still-Gennari Phosphonate | Formation of a (Z)-α,β-unsaturated ester for lactonization | rsc.orgthieme-connect.comresearchgate.net |

Olefin metathesis has emerged as a robust and reliable method for carbon-carbon bond formation, and it has been a cornerstone of several this compound syntheses. mdpi.com Cross-metathesis (CM) is particularly useful in convergent syntheses for coupling two advanced fragments.

The synthesis by Sabitha provides a clear example of this strategy. The two key fragments, a pyranone and a diol side chain, were coupled using a Grubbs' second-generation catalyst. rsc.org This reaction efficiently formed the bond between the side chain and the lactone precursor, though it produced a mixture of the desired heterodimer along with homodimers of each fragment. rsc.org

A 2009 synthesis of this compound was designed with an olefin cross-metathesis as the central key step. lookchem.com Here, two fragments prepared from L-ascorbic acid—an ene diol and a 5-hydroxy vinyl lactone—were joined via a cross-metathesis reaction, highlighting the power of this transformation to unite complex and highly functionalized molecules. lookchem.comresearchgate.net This was noted as the first instance of a 5-hydroxy vinyl lactone being used in a cross-metathesis reaction. lookchem.com These approaches demonstrate the strategic importance of olefin metathesis in simplifying the construction of complex molecular architectures like this compound. rsc.org

Horner-Wadsworth-Emmons and Still-Gennari Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) and Still-Gennari olefination reactions are powerful synthetic tools that have been instrumental in the total synthesis of this compound, particularly for the stereoselective formation of carbon-carbon double bonds. wikipedia.orgnih.gov

The HWE reaction typically utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. wikipedia.org This reaction generally favors the formation of the (E)-alkene, a crucial feature for establishing the correct stereochemistry in the side chain of this compound. wikipedia.orgresearchgate.net In the synthesis reported by Prasad and Gutala, the HWE reaction was a key step in creating the required E-olefin. iisc.ac.in

The Still-Gennari olefination, a modification of the HWE reaction, is employed to selectively produce (Z)-alkenes. This is achieved by using phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, and specific reaction conditions, often involving potassium hexamethyldisilazide (KHMDS) and a crown ether. organicchemistrydata.org In several syntheses of this compound and its stereoisomers, the Still-Gennari olefination has been pivotal for the construction of the δ-lactone ring. researchgate.netrsc.orgthieme-connect.com For instance, in one approach, an aldehyde was subjected to a Still-Gennari olefination to generate a cis-α,β-unsaturated ester, which subsequently underwent lactonization to form the pyranone core of the molecule. rsc.org This method allows for precise control over the double bond geometry within the lactone ring, which is essential for the biological activity of the final product.

The strategic application of both the HWE and Still-Gennari reactions within the same synthetic sequence allows for the differential construction of both (E)- and (Z)-olefins as needed, highlighting the versatility of these methods in complex natural product synthesis.

Macrocyclization Strategies

Macrocyclization, the formation of a large ring structure from a linear precursor, is a critical and often challenging step in the total synthesis of many natural products, including macrocyclic compounds related to the phomopsolide family. While this compound itself is not a macrocycle, the strategies employed in the synthesis of related macrocyclic natural products provide valuable insights into the formation of large ring systems. rsc.orgrsc.orgnih.gov

Common macrocyclization strategies involve macrolactonization (formation of a large lactone ring), macrolactamization (formation of a large lactam ring), and ring-closing metathesis (RCM). rsc.orgnih.gov The choice of strategy is often dictated by the functional groups present in the linear precursor and the desired ring size.

In the context of related polyketide natural products, macrolactonization is a frequently employed strategy. cam.ac.uk This typically involves the intramolecular esterification of a hydroxy acid under high dilution conditions to favor the cyclic product over intermolecular polymerization. Various reagents can be used to facilitate this transformation, such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride), Shiina's reagent (2-methyl-6-nitrobenzoic anhydride), or various carbodiimides. The success of macrolactonization can be highly dependent on the conformation of the linear precursor and the steric hindrance around the reacting centers. cam.ac.uk

Ring-closing metathesis (RCM) has emerged as a powerful and popular method for macrocyclization, particularly for the synthesis of unsaturated macrocycles. nih.gov This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, involves the formation of a new double bond within a linear diene precursor, thereby closing the ring. researchgate.net RCM is known for its functional group tolerance and its ability to form large rings efficiently.

While this compound is not a macrocycle, understanding these strategies is crucial for the synthesis of other members of the broader class of polyketide natural products that share structural motifs with the phomopsolides.

Stereocontrol Strategies (e.g., Chiral Pool Precursors)

Achieving the correct stereochemistry is a paramount challenge in the total synthesis of this compound, which possesses multiple stereocenters. A highly effective and common strategy to address this challenge is the use of chiral pool precursors. wikipedia.org The chiral pool refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org

In several total syntheses of this compound and its analogues, chiral precursors like L-tartaric acid, D-glucose, L-ascorbic acid, and (S)-lactic acid have been extensively utilized to establish the desired stereochemistry. iisc.ac.innih.govresearchgate.net

Key Chiral Pool Precursors in this compound Synthesis:

| Precursor | Stereocenters Controlled | Synthetic Route | Reference |

| L-Tartaric Acid | C-8 and C-9 | Prasad (2012), Atmakur (2014) | nih.gov |

| D-Glucose | Multiple centers in the pyranone ring | Noshita (1994) | nih.gov |

| L-Ascorbic Acid | C-4, C-5, C-8, and C-9 | Sabitha (2015) | nih.govresearchgate.net |

| (S)-Lactic Acid | C-8 to C-10 portion | Prasad (2012) | iisc.ac.innih.gov |

For example, in Prasad's 2012 synthesis, the C8-C9 diol stereochemistry was derived from D-tartaric acid, while the stereocenter in the keto-phosphonate fragment was established using (S)-lactic acid. nih.gov Similarly, Sabitha's 2015 synthesis ingeniously employed L-ascorbic acid as the sole chiral source to control the stereochemistry at C-4, C-5, C-8, and C-9. nih.govresearchgate.net Noshita's pioneering synthesis in 1994 started from D-glucose to construct the chiral aldehyde fragment. nih.gov

The use of these chiral pool precursors provides a significant advantage by embedding the required stereochemistry early in the synthetic sequence, thereby reducing the need for complex asymmetric reactions or chiral resolutions at later stages. This approach not only enhances the efficiency of the synthesis but also ensures the enantiospecificity of the final product.

Comparative Analysis of Different Total Synthetic Routes to this compound

Several distinct total synthetic routes to this compound have been reported, each with its own unique strategies and efficiencies. rsc.org A comparative analysis of these routes highlights the evolution of synthetic methodologies and the different approaches to assembling this complex natural product.

Comparison of Total Syntheses of this compound:

| Lead Author (Year) | Key Features | Starting Materials | Overall Steps (Longest Linear) | Reference |

| Noshita (1994) | First total synthesis. | D-glucose | Not explicitly stated in provided abstracts | rsc.org |

| Prasad (2012) | Convergent synthesis, HWE and Still-Gennari olefinations. | (S)-lactic acid, D-tartaric acid | 19 (12) | iisc.ac.inrsc.org |

| Atmakur (2014) | Synthesis of epi-Phomopsolide B, Evans aldol, Still-Gennari olefination. | Diethyl L-tartrate | Not explicitly stated in provided abstracts | thieme-connect.comnih.gov |

| Sabitha (2015) | Convergent synthesis, olefin cross-metathesis. | L-ascorbic acid | 21 (14) or 15 (for CM route) | rsc.orgresearchgate.net |

Noshita's Synthesis (1994): As the first reported total synthesis, Noshita's approach laid the groundwork for future endeavors. rsc.org It established the feasibility of constructing the this compound framework, utilizing D-glucose as a chiral starting material. nih.gov

Prasad's Synthesis (2012): This convergent synthesis is notable for its efficient construction of two key fragments derived from (S)-lactic acid and D-tartaric acid. iisc.ac.innih.gov The use of both the Horner-Wadsworth-Emmons and Still-Gennari olefinations demonstrates a strategic approach to stereocontrolled alkene formation. researchgate.netiisc.ac.in The synthesis was accomplished in 12 steps in the longest linear sequence. rsc.org

Atmakur's Synthesis (2014): While targeting the C-4/5 bis-epimer of this compound, this synthesis provides valuable insights into alternative strategies. nih.gov It employed an asymmetric Evans aldol reaction and a Still-Gennari olefination, with diethyl L-tartrate as the chiral pool precursor. thieme-connect.comnih.gov

Sabitha's Synthesis (2015): This work showcases a convergent approach that also utilized L-ascorbic acid as the chiral source for both key fragments. nih.gov A notable variation of this synthesis employed an olefin cross-metathesis (CM) reaction as a key step, demonstrating the application of modern catalytic methods to this compound synthesis. researchgate.net The CM-based route was completed in 15 steps. researchgate.net

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

While the total synthesis of this compound has been successfully achieved through purely chemical methods, the fields of chemoenzymatic and biocatalytic synthesis offer promising alternative and complementary strategies for the construction of complex natural products. beilstein-journals.orgnih.govrsc.org These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild reaction conditions. nih.govnih.gov

To date, there are no specific reports detailing a complete chemoenzymatic or biocatalytic total synthesis of this compound. However, the principles of these methodologies are highly applicable to the synthesis of its structural motifs. For instance, enzymes such as lipases and esterases could be employed for the stereoselective acylation or deacylation of hydroxyl groups, which could be valuable in managing the protecting group chemistry required during the synthesis.

Furthermore, polyketide synthases (PKSs), the enzymes responsible for the biosynthesis of polyketides like the phomopsolides in nature, could potentially be engineered and utilized in a biocatalytic setting. nih.gov Type III PKSs, for example, are known to catalyze the decarboxylative condensation of carboxylic acids to form polyketide backbones. nih.gov By providing engineered PKSs with specific starter and extender units, it might be possible to construct the carbon skeleton of this compound or key intermediates in a highly controlled manner.

Another area where biocatalysis could be impactful is in the stereoselective reduction of ketones or the hydroxylation of specific carbon atoms. Enzymes such as ketoreductases and cytochrome P450 monooxygenases are well-suited for these types of transformations and often exhibit high levels of enantio- and regioselectivity.

Although a dedicated chemoenzymatic synthesis of this compound has not yet been described, the continued development of biocatalysis and enzyme engineering presents exciting opportunities for more sustainable and efficient routes to this and other complex natural products in the future. rsc.org

Biosynthetic Pathways of Phomopsolide B

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of phomopsolide B is theorized to begin with simple metabolic precursors, which are assembled and modified through a series of enzymatic reactions. While the complete pathway is yet to be fully elucidated, several key precursors and intermediates have been proposed based on the compound's structure and through synthetic studies.

A proposed biosynthetic scheme suggests that this compound and the related compound phomopsolidone A may arise from the tiglation of equilibrating hydroxy-lactones, such as C-5 hydroxybutenolide and C-4 hydroxypentenolide. rsc.org This proposal highlights the potential for a common set of intermediates leading to structural diversity within this family of natural products.

Synthetic approaches have often utilized chiral building blocks to construct the this compound skeleton, providing insights into plausible biosynthetic precursors. For instance, various total syntheses have successfully employed L-ascorbic acid, D-glucose, and tartaric acid derivatives to establish the stereocenters of the molecule. rsc.orgnih.govresearchgate.net One convergent synthesis utilized two chiral fragments derived from L-ascorbic acid to control the stereochemistry at C-4/5 and C-8/9. rsc.orgnih.gov Another approach started from D-glucose to generate a key chiral aldehyde intermediate. rsc.org These synthetic strategies, while not direct proof of the natural biosynthetic pathway, underscore the likely involvement of carbohydrate-derived precursors.

The core structure of this compound is a polyketide, suggesting that its carbon backbone is assembled from acetyl-CoA and other small carboxylate units via the action of polyketide synthases. nih.govtestbook.com The side chain, including the tiglate ester, is likely derived from the corresponding acyl-CoA, in this case, tiglyl-CoA.

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Proposed Role | Supporting Evidence |

|---|---|---|

| Acetyl-CoA | Primary building block for the polyketide chain | General principle of polyketide biosynthesis nih.govtestbook.com |

| Propionyl-CoA | Potential building block for methylated portions | General principle of polyketide biosynthesis |

| L-Ascorbic Acid | Chiral pool source for stereocenters | Successful total syntheses rsc.orgnih.govresearchgate.net |

| D-Glucose | Chiral pool source for stereocenters | Successful total synthesis rsc.org |

| Tartaric Acid | Chiral pool source for stereocenters | Successful total syntheses rsc.org |

| C-5 Hydroxybutenolide | Putative intermediate lactone | Proposed biosynthetic scheme rsc.org |

| C-4 Hydroxypentenolide | Putative intermediate lactone | Proposed biosynthetic scheme rsc.org |

Enzymatic Steps and Polyketide Synthase (PKS) Involvement in this compound Formation

The formation of the this compound backbone is attributed to the action of polyketide synthases (PKSs). nih.govwikipedia.org PKSs are large, multi-domain enzymes that catalyze the iterative condensation of small carboxylic acid units to generate diverse polyketide structures. nih.govwikipedia.org The biosynthesis of polyketides shares notable similarities with fatty acid biosynthesis. wikipedia.org

PKSs are broadly classified into three types. wikipedia.org Type I PKSs are large, modular proteins where each module is responsible for one cycle of chain elongation and modification. nih.govwikipedia.org Type II PKSs are complexes of discrete, monofunctional enzymes, and Type III PKSs are smaller homodimeric enzymes that use a different catalytic mechanism. wikipedia.org Given the complexity of this compound, its biosynthesis is likely governed by a Type I PKS system.

The enzymatic steps in a typical Type I PKS module include:

Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein (ACP). nih.govwikipedia.org

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender units via a phosphopantetheine arm. wikipedia.org

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and the extender unit, resulting in chain elongation. nih.govwikipedia.org

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): Optional domains that modify the β-keto group formed after each condensation, leading to hydroxyl, double bond, or saturated carbon positions, respectively. nih.gov The specific combination of these domains within each module dictates the final structure of the polyketide. The presence of cis-double bonds in some polyketides suggests that specific KR-DH didomains are responsible for their formation. pdx.edu

Thioesterase (TE): Typically the final domain, which releases the completed polyketide chain from the PKS, often through cyclization. wikipedia.org

In the context of this compound, the PKS would assemble the carbon skeleton, and subsequent tailoring enzymes would be responsible for reactions such as the installation of the tiglate ester.

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a biosynthetic gene cluster (BGC) on the chromosome of the producing organism. wikipedia.orgmdpi.com The identification and characterization of the this compound BGC are crucial for understanding its biosynthesis at a genetic level.

While a specific BGC for this compound has not been explicitly detailed in the provided search results, the general approach to identifying such clusters involves genome sequencing of the producing fungal strain (e.g., Phomopsis species) and bioinformatic analysis using tools like antiSMASH. d-nb.info These tools can predict BGCs based on the presence of core biosynthetic genes, such as those encoding PKSs or nonribosomal peptide synthetases (NRPSs). d-nb.infonih.gov

For example, a BGC for phomopsin A, another metabolite from Phomopsis leptostromiformis, has been identified (BGC0001398). secondarymetabolites.org This cluster contains genes encoding a variety of enzymes, including those with regulatory and transport functions, which is typical for BGCs. secondarymetabolites.org The discovery of this cluster for a related compound suggests that a similar BGC exists for the phomopsolides.

The characterization of a BGC involves functional analysis of the genes within the cluster, often through gene knockout experiments, to confirm their role in the biosynthesis of the target compound. nih.gov Such studies are essential to definitively link a BGC to this compound production. Many BGCs remain "cryptic" or silent under standard laboratory conditions, requiring specific strategies to activate their expression and identify their products. nih.gov

Biosynthetic Engineering Strategies for this compound Production

Biosynthetic engineering involves the targeted genetic modification of an organism to improve the production of a desired compound or to generate novel analogs. researchgate.net Once the BGC for this compound is identified and characterized, several engineering strategies could be employed.

| Gene Knockout | Deleting genes for competing pathways or for tailoring enzymes to accumulate intermediates or produce simplified analogs. | Facilitation of pathway elucidation and creation of new derivatives. |

These strategies hold the promise of not only enhancing the supply of this compound for further biological evaluation but also for creating a diverse library of related compounds through combinatorial biosynthesis.

Compound Names Mentioned

Acetyl-CoA

C-4 hydroxypentenolide

C-5 hydroxybutenolide

D-glucose

L-ascorbic acid

Phomopsin A

this compound

Phomopsolidone A

Propionyl-CoA

Tartaric acid

Tiglyl-CoA

Biological Activities and Mechanistic Studies of Phomopsolide B

Anti-proliferative and Cytotoxic Activities of Phomopsolide B

This compound has demonstrated potential in inhibiting the growth of various cancer cell lines.

Evaluation in Various Cancer Cell Lines (In Vitro Studies)

The cytotoxic effects of this compound have been assessed against a range of human cancer cell lines. While some studies indicate a degree of anticancer activity, the results can vary depending on the cell line and the assay method used. researchgate.net For instance, in an Alamar blue viability assay, this compound showed no activity against HeLa (cervical cancer) and UMUC3 (bladder cancer) cells. researchgate.net However, other research has pointed to its potential, with the C-4,5-bis-epimer of this compound also being screened for its anticancer properties. researchgate.net

Notably, the anticancer activity of this compound analogues does not appear to be significantly affected by changes in the stereochemistry of the pyranone ring, a contrast to its antibacterial activity. researchgate.netrsc.org Further studies have explored the cytotoxicity of related phomopsolides, such as D and E, across a comprehensive panel of 60 cancer cell lines, revealing moderate cytotoxicities. nih.govrsc.org Phomopsolide D, in particular, was generally found to be more active than Phomopsolide E. rsc.org

Table 1: Cytotoxic Activity of Phomopsolide Analogs Against Various Cancer Cell Lines

| Compound | Average IC50 (µM) | IC50 Range (µM) | Cell Lines Tested | Reference |

|---|---|---|---|---|

| Phomopsolide D | 14 | ± 14 | 53 of 60 | rsc.org |

| Phomopsolide E | 23 | ± 16 | 57 of 60 | rsc.org |

| 7-oxa-phomopsolide E | 15 | ± 10 | 58 of 60 | rsc.org |

| 7-aza-phomopsolide E | 28 | ± 18 | 38 of 60 | rsc.org |

Mechanisms of Action on Cellular Proliferation (e.g., Apoptosis Induction, Cell Cycle Modulation)

The mechanisms underlying the anti-proliferative effects of compounds like this compound often involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.govwikipedia.org Apoptosis can be initiated through two main pathways: the extrinsic pathway, triggered by death receptors on the cell surface, and the intrinsic pathway, which is mitochondria-mediated. bio-rad-antibodies.commdpi.com A key event in the intrinsic pathway is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. wikipedia.orgbio-rad-antibodies.com

Studies on other natural compounds have shown that they can induce apoptosis by up-regulating the expression of certain genes like TNFRSF10B and PMAIP1, and down-regulating others such as CFLAR. nih.gov Furthermore, some compounds can trigger apoptosis through the activation of the endoplasmic reticulum stress pathway. nih.gov While the specific mechanisms of this compound are still under investigation, these pathways represent potential modes of action for its observed cytotoxic activities.

Antimicrobial Activities of this compound

This compound has exhibited a noteworthy spectrum of antimicrobial activities, including antibacterial, antifungal, and anti-mycobacterial effects.

Antibacterial Effects (e.g., against Staphylococcus aureus, Shigella dysenteriae, Bacillus subtilis)

This compound has demonstrated significant antibacterial activity against several pathogenic bacteria. It has shown activity against Staphylococcus aureus, with some phomopsolides being active at concentrations as low as 25 μg/mL. rsc.orgnih.gov In a zone of inhibition study, this compound was also found to be active against Shigella dysenteriae. rsc.orgnih.gov

Particularly strong activity has been reported against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.1 ng in a bioautography assay. rsc.orgnih.gov This anti-Bacillus subtilis activity was found to be dependent on the stereochemistry of the pyranone ring, as the C-4/5 bis-epimer of this compound showed significantly reduced activity. nih.gov

Table 2: Antibacterial Activity of this compound and Related Compounds

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Active at 25 µg/mL | rsc.orgnih.gov |

| This compound | Shigella dysenteriae | 1.2 cm zone of inhibition at 50 µg | rsc.orgnih.gov |

| This compound | Bacillus subtilis | MIC of 0.1 ng | rsc.orgnih.gov |

| Epi-phomopsolide B | Bacillus subtilis | MIC of 21.1 µM | nih.gov |

| Phomopsolidone A | Bacillus subtilis | MIC of 0.1 ng | nih.gov |

| Phomopsolidone B | Bacillus subtilis | MIC of 0.1 ng | nih.gov |

Antifungal Effects (e.g., against Fusarium graminearum, Botrytis cinerea)

This compound has also been investigated for its antifungal properties. While specific data for this compound against Fusarium graminearum and Botrytis cinerea is limited in the provided context, related phomopsolides have shown activity against these and other fungi. nih.govdntb.gov.ua For instance, a new derivative, Phomopsolide G, displayed moderate antifungal activity against F. graminearum, Fusarium moniliforme, and Botrytis cinerea. nih.gov The antifungal activity of various natural compounds against B. cinerea is an active area of research, with studies exploring different mechanisms of action. frontiersin.orgnih.govfrontiersin.org Similarly, the inhibition of F. graminearum growth by natural products is of significant interest. nih.gov

Anti-Mycobacterial Activity

Research has indicated that some phomopsolides possess anti-mycobacterial activity. researchgate.net Phomopsolides A and C, which were re-isolated, were found to be active against Mycobacterium tuberculosis H37Ra. rsc.orgresearchgate.net While this compound itself was reported to have no activity against Mycobacterium tuberculosis in one study, the broader class of phomopsolides shows potential in this area. rsc.orgcjur.ca The search for new anti-mycobacterial agents from natural sources, including endophytic fungi, is a continuing effort. nih.gov

Table 3: Anti-Mycobacterial Activity of Phomopsolides

| Compound | Organism | MIC (µM) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Phomopsolide A | Mycobacterium tuberculosis H37Ra | 170 | 24.4 | rsc.org |

| Phomopsolide C | Mycobacterium tuberculosis H37Ra | 680 | 34.3 | rsc.org |

Antifeedant and Insecticidal Activities of this compound

This compound has demonstrated notable biological activity as both an antifeedant and an insecticide, showing efficacy against specific agricultural and forest pests.

Efficacy Against Specific Insect Pests (e.g., Elm Bark Beetle, Grapevine Moth)

Research has highlighted the potential of this compound in controlling certain insect populations. It has been reported to exhibit antiboring and antifeeding activity against the elm bark beetle (Scolytus sp.). unifr.ch This is significant as elm bark beetles are vectors for Dutch elm disease, a devastating fungal illness affecting elm trees.

Furthermore, this compound has been evaluated for its larvicidal effects on the grapevine moth (Lobesia botrana), a major pest in viticulture. unifr.ch In laboratory assays, its activity was tested at concentrations of 1 and 10 parts per million (ppm). unifr.ch

Phytotoxic Effects of this compound

In addition to its effects on insects, this compound also exerts phytotoxic effects on plant tissues.

Impact on Plant Tissues and Callus Growth

Studies on Vitis vinifera (grapevine) have shown that this compound can induce necrosis in leaf discs. unifr.ch The type of necrosis observed was a distinct bleaching, differing from the brownish necrosis caused by other compounds. unifr.ch

The phytotoxicity of this compound extends to undifferentiated plant cells. When tested on grapevine callus tissue, this compound completely inhibited callus growth at a concentration of 60 μg/mL. unifr.ch This demonstrates a potent inhibitory effect on plant cell division and proliferation. unifr.ch

Investigation of Molecular Targets and Signaling Pathways of this compound

The biological activities of natural products like this compound are often linked to their interactions with specific molecular targets and their ability to modulate cellular signaling pathways. researchgate.net

Enzyme Modulation and Inhibition

While specific enzyme inhibition studies for this compound are not extensively detailed in the provided search results, the broader context of natural products suggests that they can exert their effects through direct or indirect interactions with enzymes such as kinases. researchgate.net The modulation of such enzymes can lead to a cascade of downstream effects within the cell. The potential for enzyme inhibition is a key area of interest in understanding the compound's full range of biological activities. researchgate.netacs.org

Receptor Interactions and Pathway Perturbations

The interaction of molecules with cellular receptors is a fundamental mechanism for initiating signal transduction pathways that control various cellular processes. frontiersin.orgplos.org Natural products can modulate these pathways to produce their biological effects. researchgate.net For instance, they can influence pathways regulated by receptors, which in turn affect gene expression and cellular responses. biorxiv.org The specific receptor interactions and signaling pathway perturbations of this compound are areas for further investigation to fully elucidate its mechanisms of action.

Interactive Data Table: Biological Activities of this compound

| Activity Type | Target Organism/System | Observed Effect | Concentration |

| Antifeedant/Antiboring | Elm Bark Beetle (Scolytus sp.) | Activity reported | Not specified |

| Insecticidal (Larvicidal) | Grapevine Moth (Lobesia botrana) | Activity tested | 1 and 10 ppm |

| Phytotoxic (Necrosis) | Grapevine (Vitis vinifera) leaf discs | Bleaching type necrosis | Not specified |

| Phytotoxic (Growth Inhibition) | Grapevine (Vitis vinifera) callus tissue | 100% inhibition | 60 μg/mL |

In Vivo Efficacy Studies of this compound in Preclinical Models (Non-Human)

Information regarding the in vivo efficacy of this compound in preclinical animal models of human disease is scarce. The majority of research has been confined to in vitro assays or preliminary bioactivity screens.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models

There is currently no published data on the pharmacokinetic (PK) or pharmacodynamic (PD) properties of this compound in preclinical models. Pharmacokinetics describes the journey of a compound through the body, including its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics describes the biochemical and physiological effects of the compound on the body. nih.govwikipedia.orgbioagilytix.com

Understanding these parameters is fundamental for drug development, as it informs dosing, scheduling, and potential toxicity. The absence of such data for this compound indicates that its development as a potential therapeutic agent is still in a very early, exploratory stage.

Due to the lack of available data, no data tables for in vivo efficacy or pharmacokinetic parameters can be generated.

Structure Activity Relationship Sar Studies of Phomopsolide B and Its Analogues

Rational Design and Synthesis of Phomopsolide B Derivatives

The unique structure and biological activity of the phomopsolides have spurred significant interest within the synthetic chemistry community. nih.govrsc.org This has led to multiple total syntheses of this compound and the rational design of various analogues to probe its structure-activity relationship (SAR). nih.gov Synthetic efforts are not only aimed at achieving the total synthesis of the natural product but also at creating derivatives that can elucidate the roles of different functional groups and stereocenters. nih.govnih.gov

Several distinct strategies have been employed for the total synthesis of this compound. The first synthesis was reported by Noshita in 1994, which was later followed by approaches from Prasad, Atmakur, and Sabitha. rsc.org These syntheses often rely on a convergent approach, preparing key fragments separately before uniting them. For instance, Sabitha's 2015 synthesis utilized two chiral fragments derived from L-ascorbic acid to control the stereochemistry at the C-4/5 and C-8/9 positions. researchgate.net Prasad's 2012 synthesis also used a convergent strategy, building fragments from lactic acid and tartaric acid. nih.gov

The generation of derivatives for SAR studies is a primary objective of these synthetic endeavors. nih.govresearchgate.net For example, the O'Doherty group has been particularly active in this area, preparing analogues such as 7-oxa- and 7-aza-phomopsolide E, as well as various stereoisomers, to systematically study the impact of structural changes on biological activity. rsc.orgnih.gov These de novo asymmetric syntheses often use key reactions like the Noyori asymmetric hydrogenation and the Achmatowicz rearrangement to install the necessary stereochemistry, providing the material needed for detailed biological evaluation. nih.govresearchgate.net The synthesis of the C-4,5-bis-epimer of this compound by Atmakur further highlights the focus on creating stereochemical analogues to understand their biological importance. rsc.org

Impact of Macrolactone Ring Modifications on this compound Activity

The dihydropyranone macrolactone core is a defining feature of the phomopsolides. Modifications to this ring system, though less explored than side-chain alterations, provide crucial insights into its role in biological activity. The synthesis of heteroatom-containing analogues, specifically 7-oxa- and 7-aza-phomopsolide E, offers a window into the structural tolerance of the macrolactone ring. nih.govrsc.org Phomopsolide E is structurally related to this compound, differing in the side chain, making these analogues relevant for understanding the broader class.

A study comparing the anticancer activity of Phomopsolide D, Phomopsolide E, 7-oxa-phomopsolide E, and 7-aza-phomopsolide E revealed that modifications to the ring system have a discernible impact on cytotoxicity. nih.gov The 7-oxa-phomopsolide E analogue consistently showed higher potency than the 7-aza-phomopsolide E analogue across numerous cancer cell lines. nih.gov In many cases, the activity of 7-oxa-phomopsolide E was comparable to that of the natural product Phomopsolide D, suggesting that replacing the C-7 methylene (B1212753) group with an oxygen atom is well-tolerated and can maintain significant biological activity. nih.govrsc.org Conversely, the introduction of a nitrogen atom at the same position to create the 7-aza analogue resulted in a consistent decrease in cytotoxicity compared to both the natural phomopsolides and the 7-oxa analogue. nih.govrsc.org

Influence of Side Chain Modifications on this compound Potency and Selectivity

The nature of the C-6 pentyl side chain and the C-5 tiglate ester are critical determinants of the biological activity of phomopsolides. The natural phomopsolides (A-E) vary in the oxidation and saturation of the n-pentyl side chain, providing a natural basis for SAR studies. nih.gov

Comparative studies of Phomopsolide D and Phomopsolide E, which differ only by the oxidation state at C-8 (alcohol in D, ketone in E), have shown that this modification significantly alters potency. Across a panel of 60 cancer cell lines, Phomopsolide D was generally more cytotoxic than Phomopsolide E. nih.govrsc.org For instance, against a panel of leukemia cell lines, the average IC₅₀ for Phomopsolide D was 4 μM, whereas for Phomopsolide E it was 16 μM. nih.gov A similar trend was observed in colon cancer cell lines, where Phomopsolide D had an average IC₅₀ of 9 μM compared to 18 μM for Phomopsolide E. nih.gov This indicates that a hydroxyl group at C-8 is more favorable for anticancer activity than a ketone at the same position.

The tiglate ester at the C-5 position is another crucial element. While direct modifications to the tiglate ester of this compound are not extensively reported, studies on related natural products often show that such ester side chains are essential for activity, potentially by facilitating interactions with target proteins or influencing cell permeability. The synthesis of analogues often involves the late-stage introduction of this group, highlighting its perceived importance. nih.gov

The following table summarizes the cytotoxic activities of Phomopsolide D, Phomopsolide E, and two ring-modified analogues, illustrating the influence of both side chain (C-8 oxidation) and macrolactone modifications.

| Compound | Modification vs. This compound Core | Avg. IC₅₀ Leukemia (μM) | Avg. IC₅₀ Colon Cancer (μM) | Avg. IC₅₀ Renal Cancer (μM) | Overall Avg. IC₅₀ (NCI-60) (μM) |

|---|---|---|---|---|---|

| Phomopsolide D | C-8 OH (Alcohol) | 4 | 9 | 13 | 14 |

| Phomopsolide E | C-8 Ketone | 16 | 18 | 25 | 23 |

| 7-oxa-phomopsolide E | C-7 Oxygen, C-8 Ketone | 8 | 11 | 15 | 15 |

| 7-aza-phomopsolide E | C-7 Nitrogen, C-8 Ketone | 30 | 25 | 30 | 28 |

Data sourced from studies on Phomopsolide D, E, and their analogues. nih.govrsc.org

Stereochemical Requirements for this compound Biological Activity (S-SAR)

Stereochemistry plays a pivotal role in the biological activity of many natural products, and this compound is no exception. mdpi.com The specific three-dimensional arrangement of its chiral centers is crucial for its bioactivity. Investigations into the stereostructure-activity relationship (S-SAR) of phomopsolides have been a major focus of synthetic efforts. nih.govrsc.org

This compound possesses several stereocenters, with the configurations at C-4, C-5, C-8, and C-9 being particularly important. Synthetic strategies often employ stereocontrolled reactions, such as the Sharpless asymmetric dihydroxylation and Noyori asymmetric reduction, to precisely install these centers. nih.govresearchgate.net

The importance of the stereochemistry at the C-4 and C-5 positions of the pyranone ring has been directly tested through the synthesis and biological evaluation of epimers. Atmakur reported the synthesis of the C-4,5-bis-epimer of this compound. rsc.org Studies on this unnatural stereoisomer revealed that changes in the pyranone stereochemistry did not significantly diminish its anticancer activity. The 4,5-bis-epimer of this compound showed low micromolar cytotoxicities against four cell lines, which were on the same order of magnitude as the natural phomopsolides. nih.gov This suggests that while the stereochemistry of the side chain is critical, the orientation of the substituents on the macrolactone ring itself may be more flexible with respect to anticancer activity.

In contrast, the stereochemistry of the side chain diol at C-8 and C-9 appears to be more stringent. All known natural phomopsolides possess an (S)-configured alcohol at the C-9 position. nih.gov Synthetic routes meticulously control the formation of these stereocenters, implying their critical role, which is supported by the activity differences seen between Phomopsolide D (with a C-8 alcohol) and Phomopsolide E (with a C-8 ketone). nih.gov

Computational Approaches for SAR Analysis of this compound Analogues (e.g., Molecular Docking, QSAR, DFT)

Computational chemistry provides powerful tools to rationalize structure-activity relationships and guide the design of new, more potent analogues. mdpi.com While specific, in-depth computational studies published solely on this compound are limited in the reviewed literature, the application of standard methods like Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Density Functional Theory (DFT) is a standard practice in modern drug discovery for natural products. rsc.orguokerbala.edu.iqnih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). nih.govtjnpr.org For this compound analogues, docking studies could be used to model their interactions within the binding pocket of a putative protein target. This would help explain, at a molecular level, why certain modifications enhance or diminish activity. For example, docking could visualize how the C-8 hydroxyl of Phomopsolide D forms a critical hydrogen bond that is absent in the C-8 ketone of Phomopsolide E, potentially explaining the former's higher potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comrsc.org A QSAR model for phomopsolides would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of the various analogues and correlate them with their measured cytotoxicities (e.g., IC₅₀ values). nih.gov A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and saving significant resources.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. uokerbala.edu.iq In the context of SAR, DFT can be used to compute descriptors for QSAR models, such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. uokerbala.edu.iq These calculations provide insight into the reactivity and intermolecular interaction potential of the this compound analogues, helping to rationalize observed activity trends.

By integrating these computational approaches, researchers can build a comprehensive model of the SAR for the phomopsolide class, accelerating the design of derivatives with improved therapeutic properties.

Analytical Methodologies for Phomopsolide B Research

Quantitative Determination of Phomopsolide B in Biological and Environmental Matrices

Accurately measuring the concentration of this compound in biological and environmental samples is essential for understanding its distribution, pharmacokinetics, and ecological impact. This often requires highly sensitive methods capable of detecting trace amounts of the compound.

LC-MS/MS and GC-MS for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the trace analysis of this compound. nih.govresearchgate.net These hyphenated techniques combine the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry.

LC-MS/MS is particularly well-suited for the analysis of this compound in biological matrices. nih.gov The technique allows for the direct injection of biological fluids in some cases, speeding up method development and validation. nih.gov The high sensitivity of LC-MS/MS enables the detection of this compound at very low concentrations, with limits of detection (LOD) often in the nanogram per milliliter (ng/mL) range. nrfhh.comnih.gov For instance, in the analysis of other complex biological samples, LODs have been reported to be as low as 0.05-0.25 ng for a total injected amount. nih.gov The use of tandem mass spectrometry provides a high degree of selectivity, minimizing interference from the complex matrix and allowing for confident quantification. nih.gov

GC-MS is another valuable technique, especially for volatile and semi-volatile compounds. researchgate.net While this compound itself may require derivatization to increase its volatility for GC analysis, GC-MS offers excellent separation efficiency and is widely used for phytochemical analysis. ajchem-b.com The combination of retention time from the GC and the mass spectrum from the MS provides a high level of confidence in the identification and quantification of the target analyte. researchgate.net

A summary of typical parameters for these techniques is presented below:

| Parameter | LC-MS/MS | GC-MS |

| Principle | Separation by liquid chromatography followed by mass analysis of the compound and its fragments. nih.gov | Separation of volatile compounds by gas chromatography followed by mass analysis. researchgate.net |

| Sample Type | Biological fluids (blood, urine), tissue extracts. nih.govmdpi.com | Extracts from natural products, environmental samples (with potential derivatization). ajchem-b.com |

| Sensitivity | High, often in the low ng/mL to pg/mL range. nrfhh.comnih.gov | High, particularly for volatile analytes. ajchem-b.com |

| Selectivity | Very high due to tandem MS capabilities. nih.gov | High, based on retention time and mass spectrum. researchgate.net |

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for metabolite profiling, which involves the comprehensive analysis of metabolites in a biological system. criver.comumb.edu HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which are crucial for the identification of unknown metabolites of this compound. diva-portal.orgnih.gov

The high resolving power of HRMS allows for the separation of ions with very close mass-to-charge ratios, which is essential when analyzing complex biological samples containing numerous endogenous compounds. umb.eduresearchgate.net This capability helps to differentiate potential metabolites from background noise and other interfering substances. researchgate.net The accurate mass data obtained from HRMS is critical for assigning the correct elemental composition to a detected ion, a key step in the structural elucidation of novel metabolites. nih.gov In drug metabolism studies, for example, HRMS has been shown to be vital in correctly identifying unexpected metabolic products. nih.gov

The process of metabolite profiling using HRMS typically involves:

Sample Preparation: Extraction of metabolites from the biological matrix.

Data Acquisition: Analysis of the extract using an LC-HRMS system to generate a full-scan mass spectrum. nih.gov

Data Mining: Using specialized software to identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation). criver.com

Structural Elucidation: Confirmation of the metabolite structure through fragmentation analysis (MS/MS) and comparison with synthetic standards if available. diva-portal.org

Purity Assessment and Quality Control of Synthetic and Natural this compound

Ensuring the purity of this compound, whether obtained through chemical synthesis or isolated from natural sources, is critical for its use in research and potential applications. biotage.comslideshare.net Various analytical techniques are employed for purity assessment and quality control.

Orthogonal flash chromatography, which utilizes both normal-phase and reversed-phase separation, can be a powerful technique to maximize the purity of synthesized compounds. biotage.com The purity of this compound can be assessed using techniques like Liquid Chromatography-Mass Spectrometry with an Evaporative Light Scattering Detector (LC/MS-ELSD). A purity of ≥90% is often considered suitable for research purposes. sigmaaldrich.comsigmaaldrich.com

The quality control of natural products involves a series of evaluations to confirm their identity and purity. slideshare.net These can include organoleptic, microscopic, physical, and chemical evaluations. slideshare.net Chromatographic and spectroscopic methods are key components of the chemical evaluation of crude drugs and purified natural compounds. slideshare.net

Key considerations for the purity and quality control of this compound are outlined in the table below:

| Aspect | Synthetic this compound | Natural this compound |

| Purification | Often involves chromatographic techniques like flash chromatography. biotage.com The use of orthogonal methods (normal and reversed-phase) can significantly improve purity. biotage.com | Isolation from fungal cultures typically involves extraction and multiple chromatographic steps. |

| Purity Assessment | LC-MS is a primary tool for assessing purity. sigmaaldrich.comsigmaaldrich.com Techniques like LC/MS-ELSD can provide quantitative purity information. sigmaaldrich.com | Purity is also assessed by LC-MS, often in conjunction with other spectroscopic methods like NMR. |

| Quality Control | Focuses on confirming the chemical structure and identifying any by-products from the synthesis. biotage.com | Involves confirming the identity of the isolated compound and ensuring the absence of other co-extracted fungal metabolites. nih.gov |

Spectroscopic Fingerprinting for this compound Identification in Complex Mixtures

Spectroscopic fingerprinting provides a characteristic pattern of a compound or a mixture of compounds, which can be used for identification and quality control. mdpi.com For this compound, this is particularly useful for its identification in complex extracts from fungal cultures.